4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Mechanism of Action
Target of Action
It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
The presence of a fluorine atom could enhance the compound’s ability to form hydrogen bonds with its targets, while the chlorine atom could participate in halogen bonding .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and subsequent deprotection steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals targeting various diseases.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: The presence of an iodine atom instead of chlorine can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHIFORQJRTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678415 | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-66-1 | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882033-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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